molecular formula C24H21NO6 B3158043 2-N-Fmoc-amino-4,5-dimethoxybenzoic acid CAS No. 855005-12-8

2-N-Fmoc-amino-4,5-dimethoxybenzoic acid

Cat. No. B3158043
CAS RN: 855005-12-8
M. Wt: 419.4 g/mol
InChI Key: QTKHOIFQEMJVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-Fmoc-amino-4,5-dimethoxybenzoic acid, also known as N-(4,5-dimethoxy-2-nitrobenzyl)-Fmoc-amino acid, is a derivative of amino acid that is widely used in solid-phase peptide synthesis (SPPS). It is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of this compound is C24H21NO6 . It has a molecular weight of 419.427 Da .


Chemical Reactions Analysis

This compound can react with diazonium salts to produce a colored product . It is also reactive and may be used in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a melting point of 142-145°C. The compound has a density of 1.3±0.1 g/cm3, a boiling point of 570.7±50.0 °C at 760 mmHg, and a flash point of 298.9±30.1 °C .

Scientific Research Applications

  • Peptide Synthesis and Structural Mimicry :

    • Unnatural amino acid derivatives, such as 2-N-Fmoc-amino-4,5-dimethoxybenzoic acid, have been used to mimic the hydrogen-bonding functionality of peptide β-strands. These derivatives can be incorporated into peptides using standard synthesis techniques, contributing to the formation of β-sheet-like structures (Nowick et al., 2000).
    • Fmoc-modified amino acids, including derivatives of this compound, are important building blocks in the fabrication of functional materials. These compounds exhibit self-assembly features useful in applications like cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).
  • Enantioseparation and Chromatography :

    • N-Protected fluorenylmethoxycarbonyl (N-FMOC) amino acids, including this compound, have been studied for their enantioseparation on polysaccharide-derived chiral stationary phases. This has implications in analytical chemistry, particularly in the separation of enantiomers in reverse mode chromatography (Lee et al., 2008).
  • Biochemical Research and Drug Development :

    • The synthesis and application of Fmoc-modified amino acids, including this compound, in peptide and protein research are crucial. They are used in the synthesis of biologically active peptides and small proteins, offering opportunities for bioorganic chemistry (Fields & Noble, 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-29-21-11-18(23(26)27)20(12-22(21)30-2)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKHOIFQEMJVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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